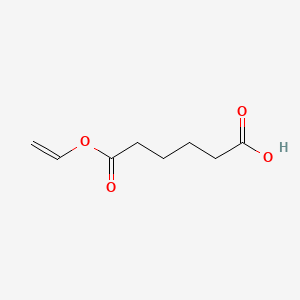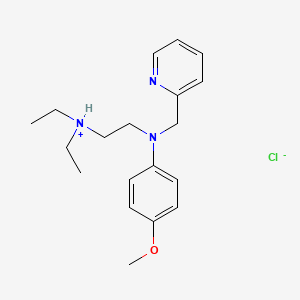![molecular formula C17H34O4 B13756716 [2-(Tridecyloxy)ethoxy]acetic acid CAS No. 105391-16-0](/img/structure/B13756716.png)
[2-(Tridecyloxy)ethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is a chemical compound known for its surfactant properties. It is commonly used in various industrial and commercial applications due to its ability to reduce surface tension between liquids or between a liquid and a solid. This compound is particularly valued in the formulation of detergents, emulsifiers, and dispersants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- typically involves the ethoxylation of tridecyl alcohol followed by carboxymethylation. The ethoxylation process is carried out by reacting tridecyl alcohol with ethylene oxide in the presence of a catalyst, usually a base such as sodium hydroxide. The reaction conditions include temperatures ranging from 120°C to 180°C and pressures of 1-2 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors that allow for precise control of reaction parameters. The ethoxylation process is followed by carboxymethylation, where the ethoxylated product is reacted with chloroacetic acid under alkaline conditions to introduce the carboxymethyl group. The final product is then purified and formulated for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Hydroxymethyl derivatives.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an emulsifier in the preparation of emulsions and dispersions.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Incorporated into formulations of detergents, cleaners, and personal care products.
Wirkmechanismus
The mechanism of action of Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is primarily based on its ability to reduce surface tension. The compound aligns itself at the interface of liquids, reducing the energy required to mix or emulsify them. This property is crucial in applications such as detergents, where it helps to remove dirt and grease by breaking down the interface between water and oil.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the carboxymethyl and tridecyloxy groups.
Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy-: Another ethoxylated compound with hydroxyl end groups.
Uniqueness
Poly(oxy-1,2-ethanediyl),a-(carboxymethyl)-w-(tridecyloxy)- is unique due to the presence of both carboxymethyl and tridecyloxy groups, which enhance its surfactant properties and make it more effective in reducing surface tension compared to similar compounds.
Eigenschaften
CAS-Nummer |
105391-16-0 |
|---|---|
Molekularformel |
C17H34O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(2-tridecoxyethoxy)acetic acid |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI-Schlüssel |
YZSYVEVDNXPMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOCCOCC(=O)O |
Verwandte CAS-Nummern |
56388-96-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


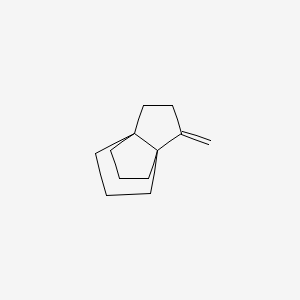
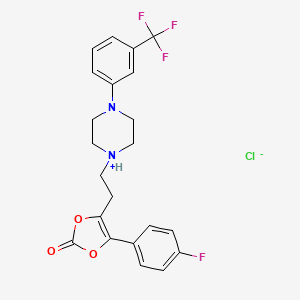
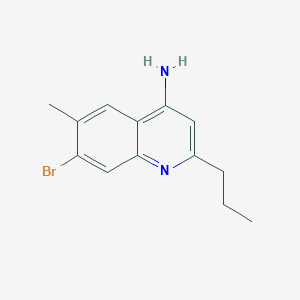
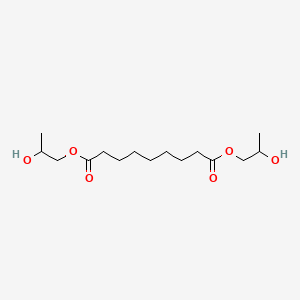
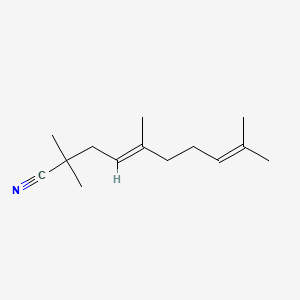

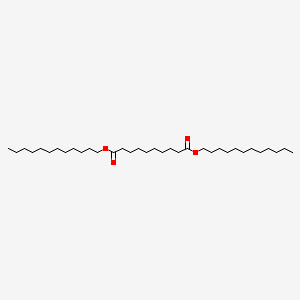
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)
